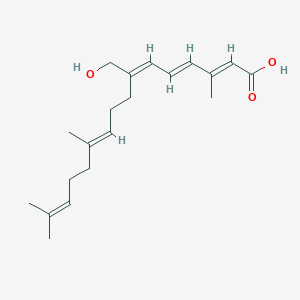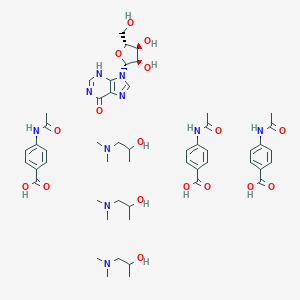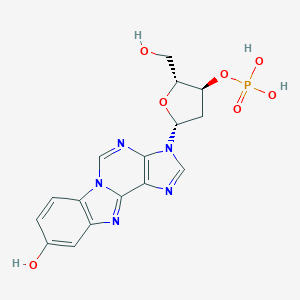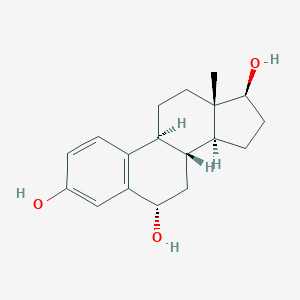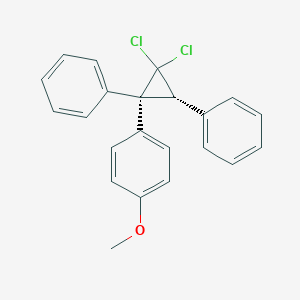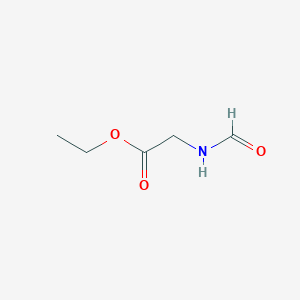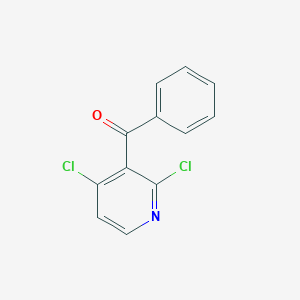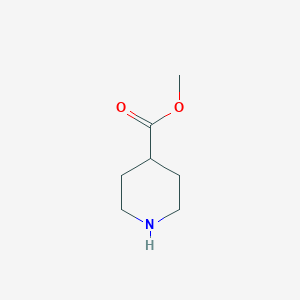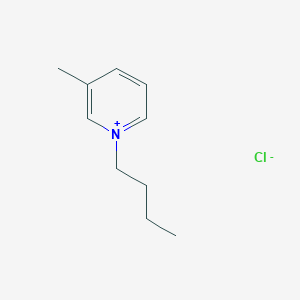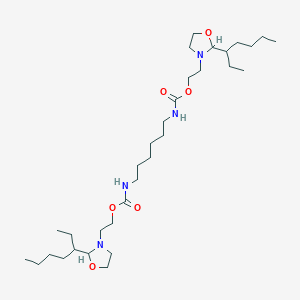
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate, also known as HOCPCA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. HOCPCA belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a receptor without directly activating it.
Wirkmechanismus
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate enhances the activity of the glutamate receptor by binding to a specific site on the receptor known as the allosteric site. This binding causes a conformational change in the receptor, which enhances the activity of the receptor. The glutamate receptor plays a role in various physiological processes, including learning and memory, and is implicated in various diseases.
Biochemische Und Physiologische Effekte
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease. Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has also been shown to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is its specificity for the glutamate receptor, which reduces the potential for off-target effects. However, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has a short half-life, which limits its usefulness as a therapeutic agent. In addition, the synthesis method for Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is complex and requires specialized equipment.
Zukünftige Richtungen
For the study of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate include the development of analogs with improved pharmacokinetic properties and the exploration of its potential in other diseases.
Synthesemethoden
The synthesis of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate involves the reaction of 1,6-hexanediamine with 2-(2-(heptan-3-yl)oxazolidin-3-yl)ethanol and phosgene. The resulting product is then treated with urea to obtain Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate. The synthesis method has been optimized to improve the yield and purity of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been studied for its potential as a therapeutic agent in various diseases, including schizophrenia, Alzheimer's disease, and Parkinson's disease. In schizophrenia, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to enhance the activity of the glutamate receptor, which plays a role in the pathophysiology of the disease. In Alzheimer's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models. In Parkinson's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
CAS-Nummer |
140921-24-0 |
|---|---|
Produktname |
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate |
Molekularformel |
C32H62N4O6 |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethyl N-[6-[2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C32H62N4O6/c1-5-9-15-27(7-3)29-35(19-23-39-29)21-25-41-31(37)33-17-13-11-12-14-18-34-32(38)42-26-22-36-20-24-40-30(36)28(8-4)16-10-6-2/h27-30H,5-26H2,1-4H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
GLHIIWCTJKBGGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
Andere CAS-Nummern |
140921-24-0 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



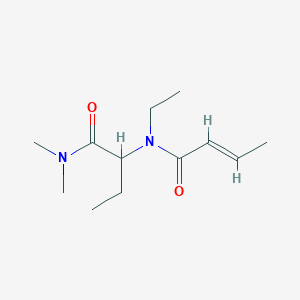
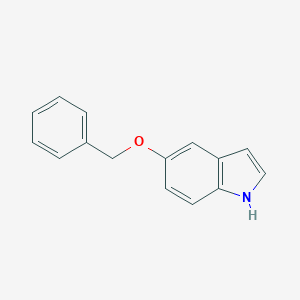
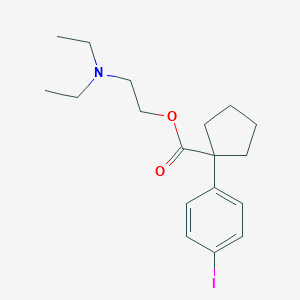
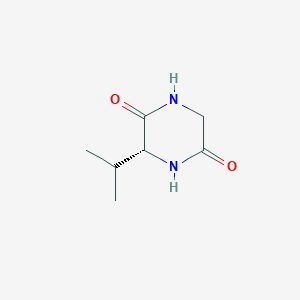
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
